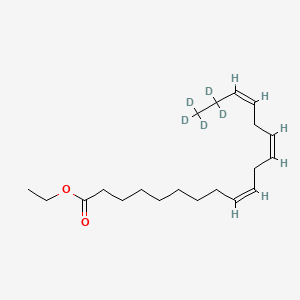

9Z,12Z,15Z-octadecatrienoic-17,17,18,18,18-d5 acid, ethyl ester

Übersicht

Beschreibung

α-Linolenic acid ethyl ester-d5 is intended for use as an internal standard for the quantification of α-linolenic acid ethyl ester by GC- or LC-MS. α-Linolenic acid ethyl ester is an esterified form of α-linolenic acid. It increases cyclin E levels and the activity of Cdk2/cyclin E, ERK, and JNK in hepatic stellate cells when used at a concentration of 50 μM. α-Linolenic acid ethyl ester (25 μg/ml) inhibits the growth of S. mutans, C. albicans, and P. gingivalis by 98, 72, and 92%, respectively, in vitro. It has been found in biodiesel produced from castor oil using ethanol. α-Linolenic acid ethyl ester has been used as a substrate in lipid peroxidation assays for antioxidant activity.

Wirkmechanismus

Target of Action

Ethyl linolenate-d5, also known as 9Z,12Z,15Z-octadecatrienoic-17,17,18,18,18-d5 acid, ethyl ester or ethyl (9Z,12Z,15Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12,15-trienoate, is a fatty acid ethyl ester It is known that polyunsaturated fatty acids (pufas) like ethyl linolenate-d5 can influence cellular lipid metabolism and eicosanoid biosynthesis .

Mode of Action

It is known that pufas and their metabolites, eicosanoids, are considered as important mediators and modulators of the intracellular network of signals . They change oxidative metabolism and may have a direct effect on gene expression when activating the specific nuclear receptors and transcription factors .

Biochemical Pathways

Ethyl linolenate-d5, as a PUFA, is involved in various biochemical pathways. It can interfere with cellular lipid metabolism and eicosanoid biosynthesis . Eicosanoids, derived from PUFAs, have anti-inflammatory and anti-atherogenic properties .

Pharmacokinetics

A study on the distribution of deuterated linoleic and α-linolenic acids in rats showed that these pufas and their metabolites were found in various tissues, with adipose, skin, and muscle tissues accumulating the most . This suggests that Ethyl linolenate-d5 might have similar distribution and metabolism.

Result of Action

Ethyl linolenate-d5 has been reported to play an active role in the inhibition of cellular production of melanin, indicating potential anti-melanogenesis effects . This suggests that it could have applications in skin health and cosmetics.

Action Environment

The action of Ethyl linolenate-d5 can be influenced by various environmental factors. For instance, it is sensitive to light , which could affect its stability and efficacy. Furthermore, it is slowly oxidized in air , which could also impact its action.

Biochemische Analyse

Biochemical Properties

Ethyl linolenate-d5 interacts with various enzymes, proteins, and other biomolecules in the body. It is used as an internal standard for the quantification of alpha-linolenic acid ethyl ester by GC- or LC-MS . It has been found to play an active role in inhibiting the cellular production of melanin, indicating its potential interaction with enzymes involved in melanin synthesis .

Cellular Effects

Ethyl linolenate-d5 has been observed to influence cell function, particularly in relation to melanin production. It has been found to inhibit the growth of certain microorganisms by up to 98% in vitro, suggesting that it may have antimicrobial properties

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is used as a substrate in lipid peroxidation assays for antioxidant activity .

Dosage Effects in Animal Models

The effects of Ethyl linolenate-d5 at different dosages in animal models have not been extensively studied. It is known that the compound has been used in studies involving rats to achieve a specific n-6 fatty acid deficiency model .

Transport and Distribution

It is known that the compound is used as an internal standard for the quantification of alpha-linolenic acid ethyl ester by GC- or LC-MS .

Subcellular Localization

It is known that the compound is used as an internal standard for the quantification of alpha-linolenic acid ethyl ester by GC- or LC-MS

Biologische Aktivität

9Z,12Z,15Z-Octadecatrienoic-17,17,18,18,18-d5 acid, ethyl ester (also known as α-linolenic acid-d5) is a deuterated form of α-linolenic acid (ALA), an essential omega-3 fatty acid. The compound is characterized by its structure featuring three double bonds at the 9th, 12th, and 15th carbon positions. This article explores the biological activity of this compound, focusing on its physiological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H25D5O2

- Molecular Weight : 283.46 g/mol

- Density : Approximately 0.9 g/cm³

- Boiling Point : 443.4 °C

- CAS Number : 145191-04-4

Physiological Effects

- Anti-inflammatory Properties : ALA is known for its anti-inflammatory effects. Studies indicate that it can modulate the production of pro-inflammatory cytokines and eicosanoids. This property is particularly beneficial in conditions such as arthritis and cardiovascular diseases .

- Cardiovascular Health : ALA contributes to heart health by improving lipid profiles and reducing triglyceride levels. It has been associated with lower risks of coronary heart disease through mechanisms involving endothelial function improvement and anti-atherogenic effects .

- Neuroprotective Effects : Research indicates that ALA may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders by reducing oxidative stress and inflammation in neuronal tissues .

The biological activity of 9Z,12Z,15Z-octadecatrienoic acid involves several mechanisms:

- Conversion to Eicosanoids : ALA is metabolized into eicosanoids such as prostaglandins and leukotrienes which play critical roles in inflammatory responses.

- Gene Expression Modulation : It influences gene expression related to lipid metabolism and inflammatory processes through activation of peroxisome proliferator-activated receptors (PPARs).

- Antioxidant Activity : ALA exhibits antioxidant properties that help mitigate oxidative damage in cells.

Study on Cardiovascular Benefits

A clinical trial assessed the impact of α-linolenic acid supplementation on cardiovascular health among participants with high cholesterol levels. Results showed significant reductions in LDL cholesterol and triglycerides after a 12-week intervention with daily doses of ALA-rich oils .

Neuroprotective Study

In a randomized controlled trial involving elderly participants at risk for cognitive decline, supplementation with ALA demonstrated improvements in cognitive function tests compared to a placebo group. The study suggested that ALA's anti-inflammatory properties may contribute to its neuroprotective effects .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C18H25D5O2 |

| Molecular Weight | 283.46 g/mol |

| Density | 0.9 g/cm³ |

| Boiling Point | 443.4 °C |

| CAS Number | 145191-04-4 |

Table of Biological Activities

Eigenschaften

IUPAC Name |

ethyl (9Z,12Z,15Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12,15-trienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3/b6-5-,9-8-,12-11-/i1D3,3D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYFMIOPGOFNPK-OKJRVMKZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.